molecular formula C21H28O B601932 11-Methylenelynestrenol CAS No. 54024-12-3

11-Methylenelynestrenol

Cat. No.: B601932
CAS No.: 54024-12-3
M. Wt: 296.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 11-Methylenelynestrenol involves several steps, starting from norethisteroneThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate the addition of the methylene group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

11-Methylenelynestrenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohol derivatives.

Scientific Research Applications

11-Methylenelynestrenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Methylenelynestrenol involves its interaction with the progesterone receptor. As a progestin, it mimics the effects of natural progesterone, regulating various physiological processes. The compound acts as an agonist of the progesterone receptor, leading to changes in gene expression and cellular activity . It has weak androgenic and estrogenic activity, which contributes to its overall hormonal effects .

Comparison with Similar Compounds

11-Methylenelynestrenol is similar to other synthetic progestins such as norethisterone and lynestrenol. it is unique due to the presence of the methylene group at the 11th position, which alters its chemical properties and biological activity . This modification can affect its binding affinity to the progesterone receptor and its overall pharmacokinetic profile.

Similar Compounds

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O/c1-4-21(22)12-11-18-17-10-9-15-7-5-6-8-16(15)19(17)14(2)13-20(18,21)3/h1,7,16-19,22H,2,5-6,8-13H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRPZVPROVDZCP-OLGWUGKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202367
Record name 11-Methylenelynestrenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54024-12-3
Record name 11-Methylenelynestrenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054024123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Methylenelynestrenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-METHYLENELYNESTRENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7P8OXD0AN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is known about the structure of 11-Methylenelynestrenol?

A1: While the abstract itself does not describe the structure, the title "Structure of this compound" [] implies that the paper likely details the molecular structure of this compound. To obtain specifics like the molecular formula, weight, and spectroscopic data, one would need to access the full publication.

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